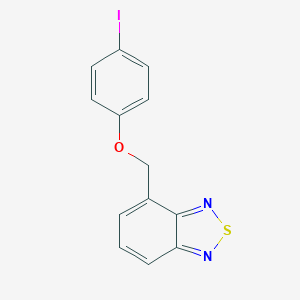![molecular formula C9H13NO5S2 B299527 4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)
4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MMS or MMSO2, and it is a sulfonamide derivative that has a wide range of biological and biochemical effects. In
Mecanismo De Acción
The exact mechanism of action of MMS is not fully understood. However, it is believed that MMS acts as a sulfonamide derivative, which can inhibit the activity of enzymes that require sulfhydryl groups. This inhibition can lead to a wide range of biological and biochemical effects.
Biochemical and Physiological Effects:
MMS has been shown to have a wide range of biochemical and physiological effects. Some of these effects include the inhibition of DNA synthesis, the inhibition of cell proliferation, and the induction of apoptosis. Additionally, MMS has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MMS is its versatility in scientific research. MMS can be used as a reagent in the synthesis of novel compounds, as a crosslinking agent in the study of protein-protein interactions, and as a sulfonamide derivative in drug discovery. However, one of the limitations of MMS is its potential toxicity. MMS has been shown to be cytotoxic in some cell lines, which can limit its applications in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of MMS. One potential direction is the synthesis of novel compounds using MMS as a sulfonamide derivative. Another potential direction is the study of the mechanism of action of MMS and its effects on different cell lines. Additionally, the study of the toxicity of MMS and its potential side effects could lead to the development of safer and more effective compounds for scientific research.
Métodos De Síntesis
The synthesis of MMS involves the reaction of 4-nitroaniline with dimethyl sulfone in the presence of a catalyst. This reaction results in the formation of 4-(methylsulfonyl)nitrobenzene, which is then reduced to 4-(methylsulfonyl)aniline. The final step involves the reaction of 4-(methylsulfonyl)aniline with methanesulfonyl chloride to form 4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate.
Aplicaciones Científicas De Investigación
MMS has been extensively studied for its potential applications in scientific research. One of the major applications of MMS is its use as a sulfonamide derivative in the synthesis of novel compounds for drug discovery. MMS has also been used as a reagent in the synthesis of peptides and proteins. Additionally, MMS has been used as a crosslinking agent in the study of protein-protein interactions.
Propiedades
Fórmula molecular |
C9H13NO5S2 |
|---|---|
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
[4-[methyl(methylsulfonyl)amino]phenyl] methanesulfonate |
InChI |
InChI=1S/C9H13NO5S2/c1-10(16(2,11)12)8-4-6-9(7-5-8)15-17(3,13)14/h4-7H,1-3H3 |
Clave InChI |
MSDCPDPWIKBMJN-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)OS(=O)(=O)C)S(=O)(=O)C |
SMILES canónico |
CN(C1=CC=C(C=C1)OS(=O)(=O)C)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B299444.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B299448.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B299449.png)
![N-(2-isopropoxyphenyl)-2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}benzamide](/img/structure/B299451.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B299454.png)

![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)
![3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299461.png)
![3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B299462.png)
![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)

![2-chloro-4,5-difluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B299465.png)
![N-(1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)benzamide](/img/structure/B299467.png)